6-(4-ethyl-1-piperazinyl)-5-nitro-4-pyrimidinamine
Descripción general
Descripción
6-(4-ethyl-1-piperazinyl)-5-nitro-4-pyrimidinamine, also known as ENPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ENPA belongs to the class of pyrimidine derivatives and has been studied for its pharmacological properties.
Mecanismo De Acción
6-(4-ethyl-1-piperazinyl)-5-nitro-4-pyrimidinamine exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. Specifically, 6-(4-ethyl-1-piperazinyl)-5-nitro-4-pyrimidinamine has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleotides. This inhibition leads to a decrease in DNA synthesis, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
6-(4-ethyl-1-piperazinyl)-5-nitro-4-pyrimidinamine has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and antiviral properties, 6-(4-ethyl-1-piperazinyl)-5-nitro-4-pyrimidinamine has been shown to have anti-inflammatory effects. 6-(4-ethyl-1-piperazinyl)-5-nitro-4-pyrimidinamine has also been studied for its potential use in treating parasitic infections, such as malaria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4-ethyl-1-piperazinyl)-5-nitro-4-pyrimidinamine has several advantages for use in laboratory experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. However, 6-(4-ethyl-1-piperazinyl)-5-nitro-4-pyrimidinamine has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on 6-(4-ethyl-1-piperazinyl)-5-nitro-4-pyrimidinamine. One area of interest is the development of 6-(4-ethyl-1-piperazinyl)-5-nitro-4-pyrimidinamine derivatives with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of 6-(4-ethyl-1-piperazinyl)-5-nitro-4-pyrimidinamine and its potential use in treating various diseases. Finally, studies on the pharmacokinetics and toxicity of 6-(4-ethyl-1-piperazinyl)-5-nitro-4-pyrimidinamine are needed to determine its safety and efficacy in clinical settings.
Aplicaciones Científicas De Investigación
6-(4-ethyl-1-piperazinyl)-5-nitro-4-pyrimidinamine has been studied for its potential use in treating various diseases. Research has shown that 6-(4-ethyl-1-piperazinyl)-5-nitro-4-pyrimidinamine exhibits antitumor activity against cancer cells, making it a promising candidate for cancer treatment. 6-(4-ethyl-1-piperazinyl)-5-nitro-4-pyrimidinamine has also been studied for its antiviral properties and has shown potential in inhibiting the replication of certain viruses.
Propiedades
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O2/c1-2-14-3-5-15(6-4-14)10-8(16(17)18)9(11)12-7-13-10/h7H,2-6H2,1H3,(H2,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHKSMAKPWMDAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=NC(=C2[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.